2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol
Description
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol is a thiazole derivative featuring a 4-methyl-substituted thiazole core. At position 5 of the thiazole ring, a methylaminomethyl group is attached, which connects to an ethanol moiety. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thiamine derivatives, substituted thiazoles) highlight its relevance in medicinal and organic chemistry .
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-6-7(11-5-9-6)4-8-2-3-10/h5,8,10H,2-4H2,1H3 |
InChI Key |
YACPJFKZVHWZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:
Key Structural and Functional Insights
Substituent Effects on Solubility: The target compound’s ethanol group enhances hydrophilicity compared to ketone-containing analogs (e.g., 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone). Thiamine’s pyrimidine and quaternary ammonium groups further increase water solubility . Chlorophenyl-substituted derivatives (e.g., 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol) exhibit higher lipophilicity, favoring membrane permeability .
Biological Activity: Thiamine’s role as a vitamin is well-documented, but the target compound lacks the pyrimidine moiety critical for coenzyme activity . Antioxidant properties are reported for secondary amine-bearing thiazoles (e.g., N-(4-substituted benzyl)-2-amino-4-aryl-1,3-thiazoles), suggesting the target’s amine-ethanol group may confer similar reactivity .
Synthetic Routes :
- Thiazole derivatives are often synthesized via cyclization reactions (e.g., Hantzsch thiazole synthesis) or functional group modifications (e.g., NaBH₄ reduction of imines) . The target compound’s secondary amine could arise from reductive amination or nucleophilic substitution.
Toxicological Data: Limited toxicological information is available for most thiazole derivatives, including the target compound. notes that analogs like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone lack thorough safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
